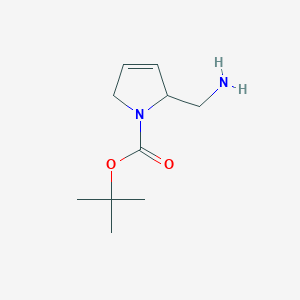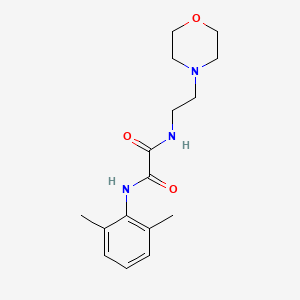
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide, also known as BDP-9066, is a novel compound with potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been synthesized using a specific method.
作用机制
The mechanism of action of N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide involves its interaction with the sigma-1 receptor. This receptor is located in various regions of the brain and is involved in the regulation of various physiological processes. This compound has been shown to modulate the activity of the sigma-1 receptor, which may lead to changes in the release of various neurotransmitters and neuromodulators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of acetylcholine, which is involved in memory and cognitive function. This compound has also been shown to increase the release of dopamine, which is involved in the regulation of mood and motivation. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide has several advantages for lab experiments. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide in scientific research. One potential application is in the development of new treatments for neurological disorders, such as Alzheimer's disease and depression. Additionally, this compound may be useful in studying the function of the sigma-1 receptor in various physiological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成方法
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide has been synthesized using a specific method that involves the reaction of 2-methoxybenzoic acid with butylamine, followed by the condensation of the resulting product with 1,3-diphenylpropane-1,3-dione. The final step involves the reaction of the resulting product with cyanide ion to obtain this compound.
科学研究应用
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, memory, and mood. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
属性
IUPAC Name |
N-(1-butyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-3-4-19-32-27(22-15-9-6-10-16-22)26(21-13-7-5-8-14-21)24(20-30)28(32)31-29(33)23-17-11-12-18-25(23)34-2/h5-18H,3-4,19H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPOBBDAPWJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

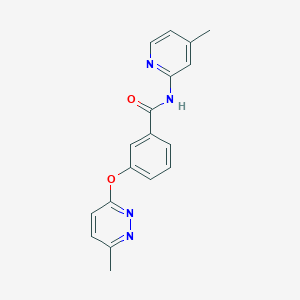


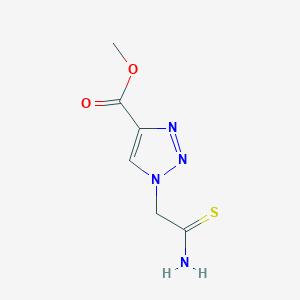

![2-[[1-(3-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2441740.png)

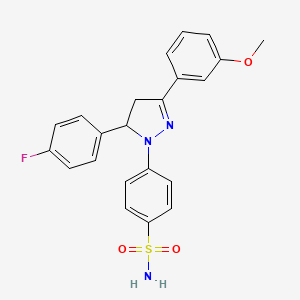

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2441747.png)
![(E)-N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2441749.png)

